molecular formula C7H8FNO B1304784 4-Fluoro-3-methoxyaniline CAS No. 64465-53-8

4-Fluoro-3-methoxyaniline

Cat. No. B1304784
Key on ui cas rn: 64465-53-8
M. Wt: 141.14 g/mol
InChI Key: XAACOEWSHBIFGJ-UHFFFAOYSA-N
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Patent
US06136823

Procedure details

3,4-Difluoroaniline (2.6 g) was added to a 28% methanol solution of sodium methoxide, and the mixture was heated for 2 days at about 60° C. and for 4 days at 110° C. After distilled water (50 ml) was added to the reaction mixture, it was extracted with chloroform (50 ml). A chloroform layer was washed with distilled water (20 ml) and then dried over anhydrous magnesium sulfate. The dry chloroform layer was concentrated under reduced pressure to obtain the title compound (2.8 g) as a dark brown oil.
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[CH3:10][O-:11].[Na+]>CO>[F:9][C:8]1[CH:7]=[CH:6][C:4]([NH2:5])=[CH:3][C:2]=1[O:11][CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
2.6 g
Type
reactant
Smiles
FC=1C=C(N)C=CC1F
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
After distilled water (50 ml)
ADDITION
Type
ADDITION
Details
was added to the reaction mixture, it
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (50 ml)
WASH
Type
WASH
Details
A chloroform layer was washed with distilled water (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dry chloroform layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C=C(N)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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